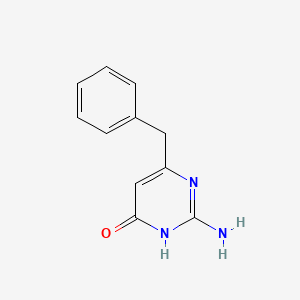

2-amino-6-benzylpyrimidin-4(1H)-one

Description

Contextual Significance of Pyrimidinone Derivatives in Medicinal Chemistry

Pyrimidinone derivatives represent a privileged scaffold in the field of medicinal chemistry, recognized for their diverse biological activities. These six-membered heterocyclic compounds are integral to the structure of several natural and synthetic molecules with significant therapeutic applications. Their structural versatility allows for modifications at various positions, leading to a wide array of pharmacological effects.

Researchers have successfully developed pyrimidinone-based compounds that exhibit a range of biological activities, including but not limited to:

Antiviral agents: Notably, certain pyrimidinone derivatives have been investigated as potent inhibitors of viral enzymes. For instance, Dihydroalkoxybenzyloxopyrimidine (DABO) derivatives have shown potent inhibitory activity against HIV reverse transcriptase. nih.gov

Anticancer agents: The pyrimidinone core is a key feature in various compounds designed to combat cancer, with some derivatives showing cytotoxic effects against cancer cell lines.

Anti-inflammatory agents: The structural framework of pyrimidinone has been utilized to develop novel anti-inflammatory drugs.

Other therapeutic areas: The application of pyrimidinone derivatives also extends to their use as antihypertensive agents, calcium channel blockers, and inhibitors of various enzymes.

The continued exploration of pyrimidinone derivatives is driven by the potential to discover new and more effective therapeutic agents for a multitude of diseases.

Historical Perspective and Evolution of Pyrimidine-Based Scaffolds in Drug Discovery

The journey of pyrimidine-based scaffolds in drug discovery is a rich narrative that begins with the identification of pyrimidine (B1678525) as a fundamental component of nucleic acids—cytosine, thymine, and uracil. This foundational biological role spurred early interest in synthesizing and evaluating pyrimidine derivatives for potential therapeutic use.

The evolution of research in this area can be broadly categorized into several key phases:

Early Discoveries: The initial foray into pyrimidine chemistry was marked by the synthesis of barbiturates in the late 19th century, which showcased the potential of this heterocyclic system to yield psychoactive compounds.

The Rise of Antimetabolites: The mid-20th century saw the strategic design of pyrimidine analogs as antimetabolites for cancer therapy. A prime example is 5-fluorouracil (B62378) (5-FU), a synthetic pyrimidine analog that continues to be a cornerstone in chemotherapy.

Expansion into Antimicrobial and Antiviral Therapy: The latter half of the 20th century witnessed the expansion of pyrimidine-based drugs into treating infectious diseases. The development of zidovudine (B1683550) (AZT), a nucleoside analog reverse transcriptase inhibitor, was a landmark achievement in the fight against HIV/AIDS.

Modern Drug Design and Targeted Therapies: In recent decades, the focus has shifted towards rational drug design, leading to the development of highly specific and potent pyrimidine derivatives that target particular enzymes and receptors. This includes the development of kinase inhibitors for cancer therapy and novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) like the aforementioned DABO derivatives. nih.gov

This historical progression underscores the enduring importance of the pyrimidine scaffold in medicinal chemistry and drug development.

Specific Research Focus on 2-amino-6-benzylpyrimidin-4(1H)-one within the Pyrimidinone Class

A comprehensive review of the current scientific literature indicates that This compound has not been the subject of extensive, dedicated research studies. While the broader class of pyrimidinones (B12756618), and even more specifically, 6-benzyl-substituted pyrimidinones, have been investigated for their biological activities, detailed findings on this particular compound are limited.

The research on structurally related compounds, such as 5-alkyl-6-benzyl-2-thiouracils, which are precursors to potent HIV reverse transcriptase inhibitors, provides a potential context for the study of this compound. nih.gov The synthesis of these related compounds often involves the condensation of a β-ketoester with thiourea. A similar synthetic strategy could potentially be employed for this compound, likely involving the condensation of an appropriate benzyl-substituted β-ketoester with guanidine (B92328).

The presence of the 2-amino group and the 6-benzyl group on the pyrimidin-4(1H)-one core suggests that this compound could be explored for a variety of biological activities. However, without specific studies, any potential therapeutic application remains speculative. The lack of published data highlights a gap in the current research landscape and suggests an opportunity for future investigation into the synthesis and biological evaluation of this specific pyrimidinone derivative.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-benzyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOELCHCKJETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292369 | |

| Record name | 2-Amino-6-benzylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-88-4 | |

| Record name | 717-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-benzylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Benzylpyrimidin 4 1h One and Structural Analogues

Established Synthetic Pathways to the Pyrimidinone Core

Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation

Cyclocondensation reactions are a cornerstone for the synthesis of the pyrimidine ring system. These reactions typically involve the condensation of a compound containing a guanidino group with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of guanidine (B92328) with a β-ketoester is a common method to form the 2-aminopyrimidin-4(1H)-one core. nih.govgoogle.com The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization and dehydration to yield the pyrimidinone ring. The versatility of this method allows for the synthesis of a wide range of substituted pyrimidinones (B12756618) by varying the starting dicarbonyl compound.

Approaches Involving Chalcone (B49325) Derivatives and Guanidinium (B1211019) Carbonate

A widely employed method for synthesizing 2-aminopyrimidine (B69317) derivatives involves the reaction of chalcones with guanidinium carbonate. ajol.inforasayanjournal.co.in Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone. The subsequent reaction with guanidinium carbonate in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions leads to the formation of the 2-aminopyrimidine ring. ajol.inforasayanjournal.co.in This method is advantageous due to the accessibility of a diverse range of chalcone precursors, allowing for the introduction of various substituents at the 4- and 6-positions of the pyrimidine ring. ajol.infoderpharmachemica.com The reaction mechanism involves the Michael addition of guanidine to the α,β-unsaturated system of the chalcone, followed by intramolecular cyclization and dehydration. derpharmachemica.com The use of guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) has also been reported. derpharmachemica.comderpharmachemica.com

Below is a table summarizing the synthesis of various 2-aminopyrimidine derivatives from chalcones.

| Chalcone Precursor | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 1,3-diphenylprop-2-en-1-one | Guanidinium Carbonate | DMF | 160 °C, 4h | 4,6-diphenyl-pyrimidin-2-ylamine | Good | ajol.info |

| Substituted Chalcones | Guanidinium Carbonate | DMF | Reflux, 3h | Substituted 2-Amino-4,6-diarylpyrimidines | - | rasayanjournal.co.in |

| Substituted Chalcones | Guanidine Hydrochloride, KOH | Ethanol | Reflux, 90-150 min | Substituted Pyrimidine Derivatives | 18-51 | derpharmachemica.com |

| Substituted Chalcones | Guanidine Hydrochloride, KOH | Ethanol | UV-irradiation, 4-5 min | Substituted Pyrimidine Derivatives | 40-88 | derpharmachemica.com |

β-Oxoester Condensation and Nucleophilic Displacement Routes

The condensation of β-oxoesters with guanidine is a classical and effective method for the synthesis of 2-aminopyrimidin-4(1H)-ones. nih.gov This reaction, often carried out in the presence of a base such as sodium ethoxide, involves the initial formation of an adduct between the guanidine and the β-oxoester, which then undergoes cyclization to form the pyrimidinone ring.

Another important synthetic route involves nucleophilic displacement reactions on pre-functionalized pyrimidines. For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can serve as a starting material. nih.govmdpi.com The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by various amines, allowing for the introduction of diverse functionalities at the 4- and 6-positions. nih.govmdpi.com This approach offers a high degree of flexibility in the final steps of the synthesis.

Advanced Synthetic Strategies and Reaction Conditions

Multi-Component Reactions for Diverse Substitutions

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org Variations of the Biginelli reaction, using guanidine instead of urea, can lead to the formation of 2-aminodihydropyrimidines. units.it These reactions can be promoted by microwave irradiation, often leading to shorter reaction times and improved yields. units.it MCRs offer a highly efficient and atom-economical approach to generate a library of structurally diverse pyrimidinone analogues for biological screening. researchgate.netbeilstein-journals.orgmdpi.comyoutube.com

The following table presents examples of multi-component reactions for the synthesis of pyrimidine derivatives.

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| Biginelli Reaction | Aryl aldehyde, Ethyl acetoacetate, Urea | Acid catalyst | 3,4-dihydropyrimidin-2(1H)-one | wikipedia.org |

| Biginelli-like Reaction | Aldehyde, β-dicarbonyl compound, Guanidine hydrochloride | Microwave irradiation, 120 °C | 2-amino-3,4-dihydropyrimidine | units.it |

| One-pot Synthesis | Aldehyde, Ketone, Urea | Sulfamic acid, Solvent-free, 70 °C | Pyrimidine derivative | sci-hub.se |

Stereoselective Synthesis and Chiral Resolution for Enantiomers

The synthesis of enantiomerically pure pyrimidinone derivatives is crucial when a specific stereoisomer is responsible for the desired biological activity. Stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved by using chiral catalysts or chiral auxiliaries during the synthetic process. For instance, chiral primary amines derived from cinchona alkaloids have been used as organocatalysts in the asymmetric Biginelli reaction to produce enantioenriched dihydropyrimidinones. nih.gov

Chiral resolution is another common strategy to separate a racemic mixture of enantiomers. wikipedia.orglibretexts.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. nih.govmdpi.com After separation, the resolving agent is removed to yield the individual enantiomers. Common chiral resolving agents for basic compounds like aminopyrimidines include chiral acids such as tartaric acid or mandelic acid. libretexts.org

Derivatization Techniques for Functional Group Introduction

The structural framework of 2-amino-6-benzylpyrimidin-4(1H)-one offers several sites for derivatization, allowing for the introduction of a wide array of functional groups. These modifications are key to tuning the molecule's physicochemical and biological properties. Key techniques include substitution at the exocyclic amino group, functionalization of the pyrimidine ring, and conversion of the keto group.

One common approach involves the direct modification of the exocyclic 2-amino group. For instance, N-alkylation of related 2-aminopyrimidine structures has been successfully carried out to produce N-alkyl bromide derivatives. nih.gov This type of modification can alter the polarity and hydrogen bonding capabilities of the molecule.

Another significant derivatization strategy is the introduction of substituents at the C5 position of the pyrimidine ring. This position can be activated for nucleophilic attack. umich.edu Research has shown the synthesis of related structures, such as 6-amino-4-benzyl-5-cyano-2(1H)-pyrimidinone, which indicates that a cyano group can be introduced at the C5 position. nih.gov This is often achieved through multi-component reactions where a cyano-containing building block is incorporated during the initial ring formation. nih.govnih.gov Furthermore, a deconstruction-reconstruction strategy allows for halogenation at the C5 position, introducing synthetically versatile handles for further cross-coupling reactions. nih.gov

The carbonyl group at the C4 position and the adjacent nitrogen atom also present opportunities for derivatization. In related 2-amino-6-methyl-pyrimidin-4-ol systems, the keto-enol tautomerism is exploited. The hydroxyl group of the enol form can be converted to a 4-chloro derivative, which then serves as an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of various N-triazolyl and O-substituted functionalities. researchgate.netbenthamdirect.com

| Derivatization Site | Functional Group Introduced | Method | Reference |

| 2-Amino Group | N-Alkyl | Alkylation with alkyl halides | nih.gov |

| C5-Position | Cyano (-CN) | Multi-component condensation | nih.gov |

| C5-Position | Halogen (-Br, -I) | Deconstruction-reconstruction strategy | nih.gov |

| C4-Position (via enol) | Chloro (-Cl) | Reaction with chlorinating agent | researchgate.netbenthamdirect.com |

| C4-Position | N-Triazolyl, O-Ester | Nucleophilic substitution of 4-chloro derivative | researchgate.netbenthamdirect.com |

Strategies for Modifications of the Benzyl (B1604629) Moiety and Pyrimidine Ring

Modifications of the Benzyl Moiety

The most direct strategy for modifying the benzyl moiety is to employ differently substituted starting materials during the primary synthesis. The Biginelli reaction or similar multi-component condensation reactions are highly amenable to this approach. By starting with various substituted benzaldehydes or phenylacetic acid derivatives, a library of analogues with diverse substituents on the phenyl ring of the benzyl group can be generated. For example, the synthesis of 2-amino-4,6-diarylpyrimidines is commonly achieved by condensing a substituted chalcone (1,3-diarylprop-2-en-1-one) with guanidine. ajol.info This method allows for wide variability in the aryl groups at both the C4 and C6 positions, enabling systematic exploration of the structure-activity relationship (SAR) associated with the benzyl portion of the molecule. nih.gov

Modifications of the Pyrimidine Ring

The pyrimidine ring itself is a versatile scaffold that can undergo significant structural changes. The electron-deficient nature of the pyrimidine ring, particularly at positions 2, 4, and 6, makes it susceptible to certain types of reactions. wikipedia.org

One key strategy involves nucleophilic attack to introduce new substituents. A notable example is the methylation at the C5 position, a reaction that can be facilitated by enzymes or chemical reagents. The mechanism often involves an initial nucleophilic addition at the C6 position to activate the C5 position for subsequent reaction with an electrophile. umich.edu

More advanced techniques involve the complete restructuring of the heterocyclic core. A "deconstruction-reconstruction" approach has been developed for pyrimidine diversification. This process involves N-alkylation to form a pyrimidinium salt, followed by nucleophilic ring-opening to create a versatile intermediate. This intermediate can then be reacted with different components to reconstruct a new heterocyclic ring. For instance, an iminoenamine intermediate can be reacted with various amidines to re-form a pyrimidine ring with different substituents at the C2 position. nih.gov This strategy has been used to generate analogues of biologically active molecules. nih.gov

Furthermore, the pyrimidine ring can be transformed into a different heterocycle. Using the deconstruction-reconstruction methodology, pyrimidines can be converted into substituted pyridines. This involves ring-opening to a vinamidinium salt intermediate, which then reacts with a ketone-derived enolate and an ammonium (B1175870) source to form the pyridine (B92270) ring. nih.gov This formal replacement of a ring nitrogen with a carbon atom is a powerful tool for structural diversification. nih.gov

| Modification Target | Strategy | Description | Reference |

| Benzyl Moiety | Use of diverse starting materials | Condensation reactions (e.g., Biginelli, chalcone-based) with substituted benzaldehydes or related precursors. | nih.govajol.info |

| Pyrimidine Ring (C5) | Nucleophilic Substitution | Activation via addition at C6, followed by reaction with an electrophile like a methyl donor. | umich.edu |

| Pyrimidine Ring (Core) | Deconstruction-Reconstruction | Ring opening to an iminoenamine intermediate, followed by reaction with amidines to form new pyrimidines. | nih.gov |

| Pyrimidine Ring (Core) | Ring Transformation | Conversion to a vinamidinium salt intermediate, followed by reaction with enolates to form pyridines. | nih.gov |

Biological Activity and Pharmacological Potential of 2 Amino 6 Benzylpyrimidin 4 1h One

Antiviral Activities

The pyrimidine (B1678525) core is a well-established pharmacophore in the development of antiviral agents. Research has demonstrated that derivatives of 2-amino-6-benzylpyrimidin-4(1H)-one exhibit notable inhibitory effects against various viruses, particularly the Human Immunodeficiency Virus Type 1 (HIV-1).

A significant area of investigation for this compound derivatives has been their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thereby prevents the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.

Derivatives of this compound have demonstrated potent activity against wild-type HIV-1 strains. Studies on related 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones have shown that these compounds can effectively inhibit HIV-1 replication. For instance, a study focusing on two such derivatives, designated MC1501 and MC2082, revealed their efficacy in both cellular and enzyme assays. nih.gov The development of novel NNRTIs that are effective against wild-type virus is a continuous effort in the search for new AIDS treatments. nih.gov

| Compound Derivative | Activity against Wild-Type HIV-1 RT | Reference |

|---|---|---|

| MC1501 | Demonstrated inhibitory activity in cellular and enzyme assays. | nih.gov |

| MC2082 | Showed efficient inhibition, with the (R)-enantiomer being more potent. | nih.gov |

A major challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. The K103N and Y181C mutations in the reverse transcriptase enzyme are common mutations that confer resistance to many NNRTIs. Research has shown that certain derivatives of this compound can maintain potency against these resistant strains.

For example, the (R)-enantiomer of the derivative MC2082 displayed faster binding to the K103N mutant reverse transcriptase compared to the wild-type enzyme. nih.gov This is a significant finding, as the K103N mutation can substantially reduce the clinical utility of several approved NNRTIs. Similarly, the Y181C mutation, while not selected for by all NNRTIs, can contribute to low-level cross-resistance. The ability of new compounds to inhibit these mutant strains is a critical aspect of their potential clinical utility.

Studies on 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones have revealed a clear enantioselectivity in their anti-HIV-1 activity. nih.gov The single enantiomers of the pyrimidine-based HIV-1 NNRTIs MC1501 and MC2082 were tested, and it was generally found that the R forms were more potent than their S counterparts and the racemic mixtures. nih.gov Specifically, (R)-MC2082 was found to be more efficient than (R)-MC1501 and other reference compounds in most assays. nih.gov This enantiomeric preference highlights the specific stereochemical requirements for optimal interaction with the NNRTI binding pocket of the HIV-1 reverse transcriptase.

The antiviral potential of the pyrimidine scaffold extends beyond HIV-1. Various pyrimidine derivatives have been investigated for their activity against a range of viruses.

Herpesviruses: 5-substituted 2'-deoxyuridines, which are pyrimidine derivatives, have been foundational in antiviral therapy, particularly for the treatment of herpes simplex virus (HSV) infections. nih.gov More recent studies on other pyrimidine derivatives continue to explore their anti-herpesvirus activity. mdpi.commdpi.com For instance, embelin, when combined with certain pyrimidine structures, has shown to inhibit HSV-1 by affecting the early stages of infection. mdpi.com

Picornaviruses: The development of therapeutics against picornaviruses, a family that includes poliovirus and coxsackievirus, is a high priority. nih.gov Research has identified novel compounds that can effectively block the replication of distantly related picornaviruses with minimal toxicity to host cells. nih.gov

Poxviruses: While no single antiviral drug is specifically licensed for poxvirus infections, several candidate compounds, including pyrimidine derivatives, have been identified. nih.gov Cidofovir, an acyclic nucleoside phosphonate (B1237965) with a pyrimidine base, has demonstrated activity against a number of orthopoxviruses, including vaccinia, monkeypox, and variola virus. scienceopen.commdpi.com

| Virus Family | Activity of Related Pyrimidine Derivatives | Reference |

|---|---|---|

| Herpesviridae | 5-substituted 2'-deoxyuridines are effective against HSV. Embelin in combination with pyrimidines inhibits HSV-1. | nih.govmdpi.com |

| Picornaviridae | Novel inhibitors have been identified that block the replication of poliovirus, coxsackievirus B3, and encephalomyocarditis virus. | nih.gov |

| Poxviridae | Cidofovir, a pyrimidine nucleotide analog, is active against various orthopoxviruses. | scienceopen.commdpi.com |

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT)

Anticancer and Antitumor Potential

The pyrimidine ring is a key structural motif in numerous anticancer agents, primarily due to its role in the biosynthesis of nucleic acids. The structural similarity of pyrimidine derivatives to the natural bases allows them to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation.

A number of studies have highlighted the anticancer potential of various pyrimidine derivatives. For example, a series of 1,3-dialkylated-pyrimidin-2,4-diones were found to be active against a panel of 59 human tumor cell lines. nih.gov Structure-activity relationship studies indicated that specific substitutions on the pyrimidine ring could enhance anticancer activity. nih.gov

Derivatives of thieno[2,3-d]pyrimidine (B153573) have shown broad-spectrum anticancer activity, with some compounds exhibiting a 50% growth inhibition (GI50) value of less than 1 µM against 20 different cancer cell lines. nih.gov These compounds were found to induce cell cycle arrest and apoptosis in human colon adenocarcinoma (HCT116) and human breast adenocarcinoma (MCF7) cell lines. nih.gov Furthermore, pyrimidine derivatives with aryl urea (B33335) moieties have demonstrated cytotoxic activity against colon and prostate cancer cell lines, with one compound showing an IC50 value of 11.08 µM against the SW480 cancer cell line. nih.gov

| Pyrimidine Derivative Class | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Indolyl-pyrimidine hybrids | HCT-116 (Colorectal Carcinoma) | IC50 = 6.6 µM | ekb.eg |

| Hexahydrocyclooctathieno[2,3-d]pyrimidines | Various (20 cell lines) | GI50 < 1 µM | nih.gov |

| Pyrimidines with aryl urea moieties | SW480 (Colon Cancer) | IC50 = 11.08 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 (Colorectal Carcinoma) | IC50 = 58.1 µg/mL | ekb.eg |

| Pyrimidine-2-thione derivative | HCT-116 (Colorectal Carcinoma) | IC50 = 10.72 µM | ekb.eg |

Inhibition of Cancer Cell Growth and Proliferation

Derivatives of 2-aminopyrimidine (B69317) have demonstrated notable anti-cancer properties. Studies on various human tumor cell lines have shown that these compounds can significantly inhibit cell proliferation. For instance, a series of 1,3-dialkylated-pyrimidin-2,4-diones were tested against 59 human tumor cell lines and all nine compounds investigated showed activity. nih.gov Specifically, compounds with a piperidine (B6355638) or pyrrolidine (B122466) group at the C-6 position, a benzoyl group at the C-5 position, and benzyl (B1604629) groups at the N-1 and N-3 positions of the pyrimidine ring exhibited enhanced anti-cancer activities. nih.gov

Another study focused on 2-anilinobenzimidazol derivatives, which incorporate a 2-anilinopyrimidine scaffold, a common feature in many protein kinase inhibitors. nih.gov These compounds showed potent inhibition of cell proliferation in various solid cancer cell lines. nih.gov For example, compounds 4g, 4j, 4m, and 4q displayed strong anticancer potencies against HepG2 cells, with IC50 values of 7.59, 8.54, 3.56, and 5.88 µM, respectively. nih.gov Compounds 4m and 4q were also highly active against HeLa cells, with IC50 values of 6.39 and 9.71 µM. nih.gov Furthermore, compounds 4g, 4m, and 4q showed significant potency against MCF-7 cells with IC50 values of 5.08, 2.18, and 8.19 µM. nih.gov

Table 1: Inhibitory Concentration (IC50) of 2-anilinobenzimidazol Derivatives Against Various Cancer Cell Lines

| Compound | HepG2 (µM) | HeLa (µM) | MCF-7 (µM) |

| 4g | 7.59 | - | 5.08 |

| 4j | 8.54 | - | - |

| 4m | 3.56 | 6.39 | 2.18 |

| 4q | 5.88 | 9.71 | 8.19 |

| DOX (Control) | 4.50 | 5.57 | 4.17 |

Data sourced from a study on 2-anilinobenzimidazol derivatives. nih.gov

Applications as Antileukemic Agents

The potential of pyrimidine derivatives extends to the treatment of hematological malignancies. A water-soluble prodrug, 2-amino-6-methoxypurine (B23567) arabinoside (506U), is converted to guanine (B1146940) arabinoside (ara-G), an effective agent against T-cell lines and fresh human T-leukemic cells. nih.gov This selectivity for transformed T-cells over B-cells highlights its potential as a targeted therapy. nih.gov In vivo studies in immunodeficient mice with human T-cell tumors demonstrated dose-dependent efficacy of 506U. nih.gov

Antimicrobial Efficacy

Novel 2-amino-4,6-diarylpyrimidine derivatives have been synthesized and screened for their antibacterial activity. researchgate.net These compounds, prepared through the condensation of chalcone (B49325) derivatives with guanidine (B92328) hydrochloride, showed significant zones of inhibition when compared to the standard drug, Sparfloxacin. researchgate.net The antibacterial efficacy of these pyrimidine derivatives is influenced by the type and position of substituents. researchgate.net

The pyrimidine scaffold is also a key component in the development of new antifungal agents. A series of novel 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles were designed and synthesized, showing promising in vitro fungicidal activities. nih.gov Several of these compounds exhibited excellent activity against Botrytis cinerea and notable activity against Sclerotinia sclerotiorum. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting β-tubulin protein. nih.gov

Table 2: Antifungal Activity of 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles

| Compound | Target Fungi | Activity Level |

| 5a, 5f, 5g, 5h, 5i, 5l | Botrytis cinerea | Excellent |

| 5c, 5f, 5h, 5i, 5l | Sclerotinia sclerotiorum | Notable |

Data based on a study of novel benzimidazole (B57391) derivatives. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, including inflammation. The modulation of NO production is a key target for anti-inflammatory therapies. Nitric oxide synthase (NOS) enzymes catalyze the production of NO from L-arginine. nih.gov Certain anti-inflammatory drugs, such as corticosteroids, can inhibit the expression of inducible NOS (iNOS). nih.gov

Research has shown that NO can stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates various cellular responses. nih.gov In the nervous system of Aplysia californica, NO donors were found to stimulate soluble guanylyl cyclase (sGC) in the metacerebral cell (MCC), leading to an increase in cGMP. nih.gov This suggests a mechanism by which pyrimidine-related compounds could exert their effects through the NO/cGMP pathway.

Receptor-Specific Modulation

The interaction of small molecules with specific biological receptors is a cornerstone of modern drug discovery. The 2-aminopyrimidine framework serves as a valuable pharmacophore for designing ligands that can selectively target various receptors, including histamine (B1213489) receptors, thereby modulating their physiological or pathophysiological roles.

Histamine H3 Receptor (hH3R) Antagonism

The histamine H3 receptor (hH3R) is primarily found in the central nervous system where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Consequently, antagonists of the hH3R are known to have stimulant and nootropic (cognition-enhancing) effects. While various heterocyclic compounds, including those with pyrimidine-related structures, have been investigated for hH3R antagonism, specific research detailing the activity of this compound at this receptor is not extensively documented in the available literature.

Histamine H4 Receptor (hH4R) Antagonism

The histamine H4 receptor (hH4R) is predominantly expressed on cells of the immune system, such as mast cells and eosinophils. Its activation by histamine is linked to inflammatory processes and immune responses. Antagonism of the H4R is therefore a therapeutic strategy for managing inflammatory conditions. The 2-aminopyrimidine structure is a recognized scaffold for the development of H4R antagonists. irjmets.com Research into this class of compounds has demonstrated their potential to interfere with histamine signaling in the immune system, highlighting their promise as novel therapeutic agents for inflammatory diseases. irjmets.com

| Receptor Target | Associated Function | Relevance of 2-aminopyrimidine Scaffold |

| Histamine H3 (hH3R) | Neurotransmitter release modulation, wakefulness | General area of investigation for heterocyclic compounds. |

| Histamine H4 (hH4R) | Immune cell chemotaxis, inflammatory response | Serves as a key structural core for potent H4R antagonists. irjmets.com |

Other Therapeutic Applications and Exploratory Activities

Beyond receptor-specific modulation, derivatives of 2-aminopyrimidine are being evaluated for a wide array of other potential therapeutic uses, leveraging the chemical versatility of the pyrimidine core.

Antihypertensive and Hypoglycemic Properties

The potential for pyrimidine derivatives to influence cardiovascular and metabolic functions has been an area of exploratory research. Studies on related heterocyclic structures have shown that pyrimidone derivatives can exhibit antihypertensive activity by acting as potassium channel activators. nih.gov In some molecular frameworks, the replacement of a pyridone ring with a pyrimidone maintains this activity. nih.gov Furthermore, compounds containing benzyl and amino functional groups have been investigated for their antihyperglycemic and antihyperlipidemic activities in preclinical models. nih.gov A study on 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol demonstrated a significant decrease in fasting blood glucose and improvements in lipid profiles in diabetic rat models. nih.gov These findings suggest that the structural motifs present in this compound are relevant to the search for new antihypertensive and hypoglycemic agents.

Anticonvulsant and Analgesic Effects

The search for new agents to treat epilepsy and pain has led to the investigation of various nitrogen-containing heterocyclic compounds. Several studies have revealed that 2-aminopyrimidine derivatives possess potential anticonvulsant activity. researchgate.net Research into structurally similar compounds, such as derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine, has been conducted to evaluate their anticonvulsant properties. researchgate.net In a study on pentylenetetrazole-induced seizures in animal models, a lead compound from this class, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was identified, and molecular docking studies suggested affinity for GABA receptors. researchgate.net Additionally, the influence of vanillin (B372448) derivatives on the central nervous system has been evaluated, confirming their anticonvulsant and analgesic activity. sciforum.net

| Investigated Activity | Compound Class / Derivative | Key Findings |

| Anticonvulsant | 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Showed ability to reduce seizure severity and increase latency period in preclinical models. researchgate.net |

| Anticonvulsant & Analgesic | Vanillin Derivatives | Possess antiseizure action and modulate pain sensation. sciforum.net |

Central Nervous System (CNS) Depressant Activities

Some pyrimidine derivatives have been explored for their potential to act as central nervous system depressants. Fused pyrimidine systems, such as quinazolinones, have been synthesized and evaluated for sedative-hypnotic and CNS depressant activities. nih.gov A series of novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were found to exhibit significant sedative-hypnotic effects in animal screening models. nih.gov This suggests that the broader family of pyrimidine-containing heterocycles holds potential for modulating CNS activity, an area that may include compounds like this compound.

Potential as Anthelmintic, Antimalarial, and Antitubercular Agents

The global health burden of parasitic and bacterial diseases such as helminthiasis, malaria, and tuberculosis remains a significant challenge. The emergence of drug-resistant strains necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. The 2-aminopyrimidin-4(1H)-one scaffold has attracted considerable interest in this regard due to its structural versatility and proven bioactivity in various derivatives.

Anthelmintic Activity

Helminth infections, caused by parasitic worms, affect a substantial portion of the world's population, particularly in developing countries. The pyrimidine nucleus has been explored as a potential scaffold for the development of new anthelmintic drugs. A study investigating a series of pyrimidine derivatives incorporating carboxamide and sulphonamide moieties revealed their in vitro anthelmintic properties. shd-pub.org.rs Although direct data on this compound is not available, these findings suggest that the pyrimidine core can be a promising starting point for designing novel anthelmintics.

Another study focused on 4,6-disubstituted pyrimidine-2-one derivatives and reported their effectiveness against various helminths. derpharmachemica.com This further supports the potential of the pyrimidine ring system in the development of anthelmintic agents. derpharmachemica.com The mechanism of action for some pyrimidine-based anthelmintics, such as pyrantel (B1679900) pamoate, involves neuromuscular blockade in the parasites, leading to spastic paralysis. derpharmachemica.com

Table 1: Anthelmintic Activity of Selected Pyrimidine Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Pyrimidine derivatives with carboxamide and sulphonamide moieties | Not specified | Showed in vitro anthelmintic property | shd-pub.org.rs |

| 4,6-Disubstituted Pyrimidine-2-one derivatives | Various Helminthes | Effective | derpharmachemica.com |

| Pyrantel Pamoate | Pinworms and roundworms | Neuromuscular blocking agent | derpharmachemica.com |

Antimalarial Activity

Malaria, caused by the Plasmodium parasite, is a life-threatening disease, and the spread of drug-resistant strains is a major public health concern. The 2-aminopyrimidine scaffold has been a key component in the development of several antimalarial drugs. Pyrimethamine, a well-known antimalarial, is a 2,4-diaminopyrimidine (B92962) derivative that acts as a dihydrofolate reductase (DHFR) inhibitor, disrupting the parasite's folic acid synthesis.

Recent research has focused on synthesizing hybrid molecules that combine the 2-aminopyrimidine core with other pharmacophores to enhance efficacy and overcome resistance. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized and showed promising in vitro antimalarial activity against Plasmodium falciparum, with some compounds being significantly more potent than pyrimethamine. Another study on 2,4-diamino-pyrimidine derivatives also reported good antimalarial activity against a chloroquine-resistant strain of P. falciparum.

Table 2: In Vitro Antimalarial Activity of Selected Pyrimidine Derivatives

| Compound Series | Plasmodium falciparum Strain(s) | Key Findings |

|---|---|---|

| 2,4,6-Trisubstituted Pyrimidines | NF-54 | 14 out of 18 compounds showed MIC in the range of 0.25-2 µg/mL, several folds more active than pyrimethamine. |

| 2,4-Diamino-pyrimidine derivatives | 3D7 (chloroquine-resistant) | Compounds displayed good antimalarial activity with IC50 values ranging from 0.09 to 7.2 µM. |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The development of new antitubercular drugs is crucial to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. The pyrimidine core has emerged as a promising scaffold in the design of novel antitubercular agents.

A study on pyrimidine-tethered benzothiazole (B30560) derivatives identified compounds with potent activity against both MDR and XDR strains of M. tuberculosis, with the most active compound exhibiting a minimum inhibitory concentration (MIC) of 0.24 µg/mL. shd-pub.org.rs Another class of pyrimidine derivatives, the 2-pyrazolylpyrimidinones, has also been investigated for its antitubercular potential, with structure-activity relationship studies indicating that hydrophobic substituents on the pyrimidinone core enhance potency.

Table 3: In Vitro Antitubercular Activity of Selected Pyrimidine Derivatives

| Compound Series | Mycobacterium tuberculosis Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-tethered benzothiazole derivatives | MDR and XDR strains | N-benzyl counterpart showed the highest activity with an MIC of 0.24 µg/mL. | shd-pub.org.rs |

| 2-Pyrazolylpyrimidinones | H37Rv | Hydrophobic substituents at the R1 and R2 positions of the pyrimidinone core were important for potency. |

Mechanistic Insights into the Biological Action of 2 Amino 6 Benzylpyrimidin 4 1h One

Characterization of Receptor-Ligand Interactions

The primary characterized receptor-ligand interaction for 2-amino-6-benzylpyrimidin-4(1H)-one is its binding to the allosteric site of HIV-1 reverse transcriptase. This interaction is non-covalent and driven by hydrophobic and other non-covalent forces within the binding pocket. The binding of the ligand induces a conformational change in the enzyme, which allosterically inhibits its polymerase function, preventing the synthesis of viral DNA. wikipedia.org Detailed characterization of its interactions with other potential receptors is not available.

Structure Activity Relationship Sar Studies of 2 Amino 6 Benzylpyrimidin 4 1h One Derivatives

Impact of Substituents on Biological Efficacy

The biological activity of 2-amino-6-benzylpyrimidin-4(1H)-one derivatives can be finely tuned by introducing different functional groups at specific positions of the pyrimidine (B1678525) ring. These modifications can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Role of Substituents at the Pyrimidine C-2 Position in Activity and Selectivity

The C-2 position of the 2-aminopyrimidine (B69317) core is a critical determinant of biological activity and selectivity. Modifications at this position can significantly impact the compound's interaction with target proteins. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as inhibitors of the deubiquitinating enzyme USP1/UAF1, the nature of the substituent at the C-2 position of the pyrimidine ring was found to be crucial for potency. nih.gov

Systematic modifications have shown that both the size and electronic properties of the substituent at the C-2 position can influence activity. In the context of histamine (B1213489) H4 receptor ligands, modifications at the C-2 amino group were explored to optimize potency. nih.gov Similarly, for a series of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, the substitution pattern at the 2-amino position was found to be important for activity. mdpi.com

| C-2 Substituent | Target | Effect on Activity | Reference |

| Phenyl | USP1/UAF1 | Potent inhibition | nih.gov |

| Varied amines | Histamine H4 Receptor | Potency optimization | nih.gov |

| Varied amines | β-Glucuronidase | Important for inhibition | mdpi.com |

Influence of the Benzyl (B1604629) Moiety at the Pyrimidine C-6 Position

The benzyl group at the C-6 position is a key feature of the scaffold, and its interactions with the target protein can significantly contribute to binding affinity. The substitution pattern on the benzyl ring can modulate this interaction and, consequently, the biological activity. In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, the benzyl group was found to be a crucial element for potent inhibition. nih.gov

Furthermore, in a study of 6-benzylaminopurine (B1666704) derivatives as cyclin-dependent kinase (CDK) inhibitors, the benzylamino group at the 6-position was essential for activity. nih.gov The nature of the substituents on the benzyl ring can influence hydrophobic and electronic interactions with the target. For example, in a series of 6-aryl-2-benzoyl-pyridines, which are structurally related, the aryl group at the 6-position played a significant role in their potent antiproliferative properties. nih.gov

| C-6 Moiety | Target | Effect on Activity | Reference |

| Benzyl | USP1/UAF1 | Crucial for potent inhibition | nih.gov |

| Benzylamino | Cyclin-dependent kinases (CDKs) | Essential for activity | nih.gov |

| Aryl | Tubulin | Significant role in antiproliferative properties | nih.gov |

Effects of Modifications at Pyrimidine C-4 and C-5 Positions

Modifications at the C-4 and C-5 positions of the pyrimidine ring have also been shown to influence biological activity. The C-4 position, bearing the keto group in the parent scaffold, can be modified to an amino group, leading to 2,4-diaminopyrimidine (B92962) derivatives with distinct biological profiles. For instance, a series of 2-aminopyrimidines with a 4-tert-butyl group showed optimized potency as histamine H4 receptor ligands. nih.gov

The C-5 position offers another site for modification. In a study of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine (B11128) receptor antagonists, the introduction of a cyano group at the C-5 position was found to be a key feature for high affinity and selectivity. acs.org This highlights the importance of this position in modulating the electronic and steric properties of the molecule to achieve specific biological effects. A review on C-5 modifications of pyrimidine nucleosides further underscores the potential of this position to enhance biological activity and biostability.

| Position | Modification | Target | Effect on Activity | Reference |

| C-4 | 4-tert-butyl | Histamine H4 Receptor | Optimized potency | nih.gov |

| C-5 | Cyano group | A1 Adenosine Receptor | High affinity and selectivity | acs.org |

| C-5 | Various substituents | Various | Potential to enhance biological activity |

Stereochemical Influence on Pharmacological Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. While specific stereochemical studies on this compound are not extensively reported, the principles of stereopharmacology are directly applicable. The introduction of a chiral center, for instance by substitution on the benzyl group's benzylic carbon or on a substituent at another position, can lead to enantiomers with significantly different pharmacological properties.

The two enantiomers of a chiral drug can exhibit differences in potency, selectivity, and even the nature of their pharmacological effect. For example, one enantiomer might be a potent agonist, while the other is a weak antagonist or inactive. In a related structure, 3-benzyl-6-benzyl-amino-1-methyl-5-nitro-1,2,3,4-tetra-hydro-pyrimidine, the conformation of the tetrahydropyrimidine (B8763341) ring and the quasi-axial position of a benzyl group were determined, highlighting the defined three-dimensional structure that can influence receptor binding. researchgate.net The development of N-alkyl derivatives of 2-amino-4-aryl-6-pyridopyrimidines has also shown that the nature and length of the alkyl chain, which can introduce chirality, affects their antiproliferative and antibacterial activities. nih.gov

Correlation between Structural Features and Diverse Pharmacological Profiles

The versatility of the this compound scaffold is evident from the wide range of pharmacological activities exhibited by its derivatives. Subtle structural modifications can lead to compounds with vastly different biological targets and therapeutic applications.

For instance, derivatives of this scaffold have been investigated as potent anticancer agents . N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown nanomolar inhibitory potency against the deubiquitinase USP1/UAF1, a promising target for cancer therapy. nih.govacs.org Other 2-aminopyrimidine derivatives have demonstrated cytotoxicity against various cancer cell lines, with their activity being dependent on the substitution pattern. nih.govmdpi.com

In the realm of antiviral research , 2-aminopyrimidine derivatives have been explored for their potential activity. While specific data on 6-benzyl derivatives is limited, related 2-aminopyridine-3,5-dicarbonitriles containing a sulfanyl (B85325) group at C-6 have shown antiviral activity. researchgate.net

Furthermore, modifications of the core structure have led to the discovery of potent and selective ligands for G-protein coupled receptors, such as histamine H4 receptor antagonists . nih.gov Additionally, derivatives have been identified as inhibitors of enzymes like β-glucuronidase and cyclin-dependent kinases (CDKs) , highlighting the scaffold's potential in treating a variety of diseases. mdpi.comnih.gov The ability of this single scaffold to be adapted to interact with such a diverse range of protein targets underscores the power of medicinal chemistry in drug discovery.

Computational Chemistry and Molecular Modeling Approaches in Research on 2 Amino 6 Benzylpyrimidin 4 1h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com It is widely employed to forecast the binding mode and affinity of small molecule ligands, like 2-amino-6-benzylpyrimidin-4(1H)-one, within the active site of a protein target. nih.govmdpi.com This method is crucial for understanding the structural basis of a ligand's biological activity.

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within a receptor's binding pocket. The stability is evaluated using a scoring function, which calculates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A more negative score typically implies a more favorable and stable interaction. remedypublications.com

In studies of related aminopyrimidine derivatives, docking simulations have successfully predicted binding modes that align well with experimental data. nih.gov For instance, docking studies on pyrimidine (B1678525) derivatives targeting the SARS-CoV-2 main protease (Mpro) and β-glucuronidase have been performed to estimate their inhibitory potential. nih.govmdpi.com The binding affinity is influenced by various factors, including the ligand's conformation and its interactions with the receptor's amino acid residues. Accurate prediction of binding affinity is a key component of computer-aided drug design, particularly in the lead optimization phase. nih.gov

Table 1: Illustrative Docking Results for Analogous Pyrimidine Derivatives Against Various Targets Note: This table presents data from studies on analogous compounds to demonstrate typical results from molecular docking simulations.

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Aminopyrimidine Derivative | β-Glucuronidase | -8.5 to -10.2 | Glu418, Tyr468, Glu540 |

| Pyrido[2,3-d]pyrimidine | SARS-CoV-2 Mpro | -6.8 to -7.9 | Cys145, His163, Glu166 |

| Aminopyrimidinyl Pyrazole | PLK1 Kinase | -9.5 to -11.0 | Cys133, Leu59, Phe183 |

This is a representative table created from data on analogous compounds. Specific binding energies for this compound would require a dedicated docking study against a specified target.

The stability of a ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The this compound scaffold contains key functional groups that participate in these interactions. The pyrimidinone ring, with its amino group and carbonyl oxygen, can act as both a hydrogen bond donor and acceptor. The benzyl (B1604629) group provides a large hydrophobic surface capable of forming van der Waals and pi-pi stacking interactions with nonpolar residues in the binding site. nih.gov

Analysis of docking results for similar pyrimidine-based compounds reveals common interaction patterns. For example, in kinase inhibitors, the aminopyrimidine core often forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. nih.gov In one study, the aminopyrimidine moiety was shown to form hydrogen bonds with residues like Cys133 and Leu59, while hydrophobic interactions were also noted. nih.gov The specific nature and geometry of these bonds are critical for stabilizing the ligand in its bioactive conformation and are a key determinant of binding affinity and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing how variations in structural features (described by molecular descriptors) affect a compound's potency, QSAR models can be developed to predict the activity of new, untested molecules.

For a series of analogues of this compound, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others. Statistical methods are then used to build a regression model that links these descriptors to the experimentally determined biological activity (e.g., IC50 values).

Studies on other pyrimidine derivatives have successfully used 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the rational design of more potent compounds. mdpi.com Such a model could predict the activity of this compound and suggest modifications to the benzyl or pyrimidine rings to enhance its therapeutic effect.

In Silico Screening and Virtual Ligand Design for Novel Analogues

In silico screening, or virtual screening, is a powerful computational strategy used in drug discovery to search vast libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govnih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Starting with a hit compound like this compound, virtual screening can be used to identify novel analogues with potentially improved properties. The process can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, large compound databases can be docked into the active site. The molecules are then ranked based on their predicted binding affinity (docking score), and the top-ranking compounds are selected for further investigation. nih.govbenthamscience.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, the structure of a known active ligand like this compound is used as a template. The screening searches for other molecules in a database that have a similar shape, size, or pharmacophore (the 3D arrangement of essential features for activity). nih.gov

These screening methods can identify diverse new chemical scaffolds or suggest modifications to the existing one. For example, a virtual screening campaign could identify replacements for the benzyl group that lead to enhanced binding affinity or better pharmacokinetic properties. nih.gov

Conformational Analysis and Tautomerism Studies Relevant to Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and chemical properties. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the benzyl group relative to the pyrimidine ring is a key conformational feature that will influence how the molecule fits into a receptor's binding site.

Furthermore, the 2-aminopyrimidin-4(1H)-one core can exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The main tautomeric possibilities for this scaffold are keto-enol and amino-imino tautomerism.

Keto-enol tautomerism: The C4=O (keto) group can tautomerize to a C4-OH (enol) group.

Amino-imino tautomerism: The C2-NH2 (amino) group can tautomerize to a C2=NH (imino) form.

Studies on the closely related compound 2-amino-5,6-dimethylpyrimidin-4-one have shown through X-ray crystallography that it can crystallize in different tautomeric forms, including the 1H-keto and 3H-keto forms. researchgate.net Computational and spectroscopic studies suggest that in aqueous solution, the 2-amino-3H-pyrimidin-4-one (isocytosine) form is predominant. researchgate.net The prevalence of the amino and keto forms is critical for maintaining the specific hydrogen bonding patterns required for biological recognition, such as in base pairing. researchgate.netresearchgate.net The specific tautomer present under physiological conditions dictates the molecule's hydrogen bond donor/acceptor pattern, which is a fundamental determinant of its interaction with a biological target.

Advanced Research Directions and Future Perspectives for 2 Amino 6 Benzylpyrimidin 4 1h One

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The core structure of 2-amino-6-benzylpyrimidin-4(1H)-one serves as a versatile scaffold for developing next-generation analogues with improved potency and selectivity. Researchers are employing various synthetic strategies to modify this scaffold and explore the structure-activity relationships (SAR) that govern its biological effects.

One key approach involves modifying the substituents on the pyrimidine (B1678525) core. For instance, alterations at the C-2 and C-5 positions of the pyrimidine ring have been shown to significantly impact both the potency and selectivity of these compounds as kinase inhibitors. nih.gov In some cases, appending a 2,6-dimethylpyridine (B142122) substituent to the pyrimidin-4-one core has resulted in compounds with subnanomolar or single-digit nanomolar potency. nih.gov

Another strategy focuses on modifying the pyrimidine core itself, such as by replacing it with a pyridine (B92270) ring. nih.gov While this particular modification did not always lead to improved kinase selectivity in the investigated series, it highlights the ongoing exploration of core structure alterations. nih.gov The synthesis of novel N-benzyl derivatives of related flavonoid structures, such as 6-aminoflavone, has also yielded compounds with significant anticancer activity. nih.gov

The following table summarizes some of the key findings from these synthetic efforts:

| Compound Series | Modification Strategy | Key Findings | Reference |

|---|---|---|---|

| Aminopyrimidin-4-one IRAK4 inhibitors | Modification of C-2 and C-5 substituents | Improved kinase selectivity and cellular potencies. | nih.gov |

| Pyrimidin-4-one with 2,6-dimethylpyridine substituent | Appending a specific substituent to the core | Subnanomolar to single-digit nanomolar potency. | nih.gov |

| N-benzyl derivatives of 6-aminoflavone | N-benzylation | Potent anticancer agents against breast and lung cancer cell lines. | nih.gov |

Strategies for Overcoming Drug Resistance in Therapeutic Applications

Drug resistance is a major hurdle in the long-term efficacy of many therapeutic agents. For compounds based on the this compound scaffold, which often target kinases, overcoming resistance is a critical area of research.

One of the primary mechanisms of resistance to kinase inhibitors is the emergence of mutations in the target kinase's ATP-binding site. These mutations can reduce the binding affinity of the inhibitor, rendering it less effective. Strategies to overcome this include the development of inhibitors that can bind to both the wild-type and mutated forms of the kinase. For example, pralsetinib, a RET inhibitor, utilizes its amino-pyrazole moiety to form multiple hydrogen bonds within the ATP binding site, a feature that can help in overcoming resistance mutations. nih.gov

Another approach involves targeting downstream signaling pathways or utilizing combination therapies. For instance, the dysregulation of the JAK/STAT signaling pathway is implicated in colorectal carcinoma, and JAK inhibitors are being investigated as a potential treatment approach. nih.gov Combining kinase inhibitors with other agents, such as low-dose hydrogen peroxide, has also shown synergistic toxicity in colorectal cancer cells in vitro. nih.gov

Furthermore, some benzimidazole (B57391) derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) by inducing apoptosis and reducing the activity of P-glycoprotein, a protein associated with multidrug resistance. nih.gov This suggests that targeting drug efflux pumps could be a viable strategy for overcoming resistance to pyrimidinone-based therapeutics as well.

Exploration of Novel Bioactivities through Scaffold Re-evolution

The this compound scaffold is not limited to kinase inhibition. Researchers are actively exploring its potential for other biological activities through a process of "scaffold re-evolution." This involves repurposing the core structure to interact with different biological targets.

For example, derivatives of the related 2-aminobenzothiazole (B30445) scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral effects. nih.gov This highlights the potential for pyrimidinone-based compounds to exhibit a similar diversity of bioactivities.

Specifically, certain 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have shown antiviral activity against a range of viruses, including herpes viruses and HIV. nih.gov The antiviral activity is dependent on the specific substitutions on the pyrimidine ring, with the (R)-enantiomer of one derivative showing significantly more activity than its (S)-enantiomer. nih.gov

The table below outlines some of the novel bioactivities being explored for pyrimidinone-related scaffolds:

| Scaffold/Derivative | Novel Bioactivity | Key Findings | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Anticancer, antibacterial, antimalarial, anti-inflammatory, antiviral | Broad spectrum of pharmacological activities. | nih.gov |

| 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines | Antiviral (Herpes, HIV) | Activity dependent on specific substitutions and stereochemistry. | nih.gov |

Application of Fragment-Based Drug Design (FBDD) Methodologies

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds that is increasingly being applied to scaffolds like this compound. wikipedia.orgbiosolveit.denih.govnih.gov FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. wikipedia.orgbiosolveit.de These fragments are then optimized and grown or linked together to create a more potent lead compound. biosolveit.de

The key advantage of FBDD is that it allows for a more efficient exploration of chemical space and can lead to the development of novel inhibitors with improved properties. nih.gov Fragments are typically less complex than the molecules used in traditional high-throughput screening (HTS), providing a better starting point for optimization. nih.govnih.gov

The FBDD process often involves several biophysical techniques for fragment screening and validation, followed by structure-guided modifications to improve binding affinity and potency. nih.gov This approach has already led to the development of several FDA-approved drugs. nih.govnih.gov For complex diseases like neurodegenerative disorders, FBDD can be used to design multitarget drugs. wikipedia.org

Integration with High-Throughput Screening (HTS) and Automated Synthesis Platforms

To accelerate the discovery and optimization of this compound analogues, researchers are integrating high-throughput screening (HTS) and automated synthesis platforms into their workflows. HTS allows for the rapid testing of millions of chemical compounds to identify those that modulate a specific biological pathway. wikipedia.org

Automated synthesis platforms, often utilizing technologies like acoustic dispensing, enable the rapid creation of large compound libraries on a nanoscale. nih.govnih.gov This miniaturization and automation significantly reduce the time, cost, and environmental footprint of the drug discovery process. nih.gov These systems can perform multiple complex mixtures and reactions simultaneously, allowing for the efficient screening of various synthetic routes and reaction conditions. youtube.com

The integration of HTS with automated synthesis creates a powerful "design-make-test-analyze" cycle. nih.gov Data from HTS can be used to inform the design of new analogues, which are then rapidly synthesized and screened, leading to a continuous and accelerated discovery process. This approach has the potential to greatly speed up the identification of new drug candidates based on the this compound scaffold.

Q & A

Q. What are the recommended methodologies for synthesizing 2-amino-6-benzylpyrimidin-4(1H)-one, and how do reaction conditions influence yield?

Answer: A general approach involves condensation reactions between substituted aldehydes and aminopyrimidinones. For example, functionalized pyrimidinones can be synthesized via a one-pot reaction with aromatic aldehydes in aqueous media under heating (100°C for 7 h), followed by precipitation and washing . Key factors affecting yield include:

- Solvent choice: Polar solvents (e.g., water or DMF) enhance solubility of intermediates.

- Catalyst/base: Potassium phosphate improves cyclization efficiency .

- Temperature control: Prolonged heating (>7 h) may degrade thermally sensitive intermediates.

Q. How should researchers characterize the hydrogen-bonding network in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for identifying hydrogen-bonding patterns. For example, in related pyrimidinones, SC-XRD reveals N–H⋯O, O–H⋯O, and π–π stacking interactions (face-to-face distance: ~3.78 Å), which stabilize crystal packing . Methodological steps:

- Crystallization: Use slow evaporation in mixed solvents (e.g., water and ethanol).

- Data refinement: Employ software like ORTEPIII for disorder modeling (e.g., perchlorate anion disorder at 0.68:0.32 occupancy) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- 1H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and NH/OH groups (δ 10–12 ppm). For example, 2-amino-6-methyl analogs show distinct NH₂ signals at δ 6.8–7.2 ppm .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₂N₃O: calc. 202.0975, observed 202.0978) .

- IR spectroscopy: Detect carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric equilibria observed in this compound derivatives?

Answer: Tautomerism (e.g., enamine-imino or keto-enol forms) can be analyzed via:

- Variable-temperature NMR: Monitor proton shifts to track equilibrium changes.

- Computational modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to compare relative stabilities of tautomers .

- X-ray crystallography: Resolve dominant tautomeric forms in solid state .

Q. What experimental design strategies optimize substituent effects on biological activity in pyrimidinone analogs?

Answer:

- Factorial design: Vary substituent electronic (e.g., electron-withdrawing Cl, electron-donating OCH₃) and steric parameters to assess SAR .

- In silico screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., DHFR or kinases) .

- Biological assays: Pair with cytotoxicity testing (e.g., MTT assays) to differentiate specific vs. nonspecific effects .

Q. How can computational tools address spectral data discrepancies (e.g., NMR splitting patterns) in pyrimidinone derivatives?

Answer:

- Spin simulation software: Tools like MestReNova simulate coupling constants to validate experimental splitting patterns.

- Dynamic NMR analysis: Identify slow-exchange processes (e.g., hindered rotation of benzyl groups) causing peak broadening .

- Hybrid QM/MM methods: Model solvent effects on chemical shifts to reconcile experimental and theoretical data .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.